molecular formula C24H20N4O3S B2950871 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 361477-82-9

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2950871
CAS No.: 361477-82-9
M. Wt: 444.51
InChI Key: FPWGQBHMOOKFRC-UHFFFAOYSA-N
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Description

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a thieno[2,3-b]pyridine derivative featuring a fused bicyclic core with strategically positioned functional groups. The molecule includes a 4-ethoxyphenyl substituent at position 4, a 4-methoxybenzoyl group at position 2, and amino groups at positions 3 and 4. This compound is of interest in medicinal chemistry due to its structural similarity to antiplasmodial and kinase-inhibiting thienopyridines .

Properties

IUPAC Name

3,6-diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-3-31-16-10-4-13(5-11-16)18-17(12-25)23(27)28-24-19(18)20(26)22(32-24)21(29)14-6-8-15(30-2)9-7-14/h4-11H,3,26H2,1-2H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWGQBHMOOKFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)OC)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyridine derivatives

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions, such as temperature, pressure, and the use of specific catalysts. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino groups can be oxidized to form nitro groups.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the aromatic rings.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a component in advanced materials.

Mechanism of Action

The exact mechanism of action of 3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile depends on its specific application. Generally, the compound may interact with biological targets through binding to enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Structural Modifications and Substituent Effects

Key Substituents and Their Impact :

  • Position 4 :
    • Target Compound : 4-Ethoxyphenyl. The ethoxy group balances lipophilicity and metabolic stability.
    • Analog 1 : 4-(2-Chloro-4-pyrrolidin-1-ylphenyl) (KuSaSch064) – Chlorine and pyrrolidine enhance antiplasmodial activity but may increase toxicity .
    • Analog 2 : 4-(3-Chlorophenyl) (KuSaSch028) – Chlorine improves target binding but reduces solubility .
  • Position 2 :

    • Target Compound : 4-Methoxybenzoyl. The methoxy group enhances π-π stacking in enzyme binding pockets.
    • Analog 3 : 2-Benzoyl (Plasmodium GSK3 inhibitors) – Simpler benzoyl groups show moderate selectivity .
  • Positions 3 and 6: Target Compound: Dual amino groups. These enhance hydrogen bonding and solubility. Analog 4: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl) (Compound 5) – Ethoxycarbonyl reduces bioavailability compared to carbonitrile .

Anti-Plasmodial Activity :

  • The target compound’s 4-ethoxyphenyl and 2-(4-methoxybenzoyl) groups may improve selectivity for Plasmodium kinases compared to halogenated analogs (e.g., 4-(2-halophenyl) derivatives), which exhibit IC50 values in the nanomolar range .

Kinase Inhibition :

  • PKCθ Inhibition: Analog 16 (4-(4-methylindol-5-ylamino)-2-phenyl derivative) shows IC50 = 16 nM for PKCθ . The target’s methoxybenzoyl group may similarly engage hydrophobic kinase pockets, though activity data are pending.
Physicochemical Properties
Property Target Compound Analog 1 (KuSaSch064) Analog 3 (GSK3 Inhibitor)
Molecular Weight (g/mol) ~480 (estimated) 483.77 360.39 (e.g., 4-hydroxythieno)
Solubility Moderate (amino groups) Low (chlorophenyl) Low (hydroxyl groups)
LogP ~3.5 (estimated) ~4.2 ~2.8

Biological Activity

3,6-Diamino-4-(4-ethoxyphenyl)-2-(4-methoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile is a compound belonging to the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that may contribute to various biological effects.

Molecular Characteristics

  • Molecular Formula : C25H22N4O2S
  • Molecular Weight : 442.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of thieno[2,3-b]pyridine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain structural modifications have shown enhanced activity against human cancer cells, suggesting that this compound may also possess similar properties .
  • Antiparasitic Effects : The thieno[2,3-b]pyridine scaffold has been associated with antiparasitic activities. In vitro studies have demonstrated that specific derivatives exhibit significant effects against Giardia lamblia, a common intestinal parasite. For example, compounds with specific substitutions on the phenyl ring have shown varying degrees of activity, indicating a structure-activity relationship that could be exploited in drug design .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thieno[2,3-b]pyridine derivatives:

  • Cytotoxicity Studies :
    • A study evaluated various thieno[2,3-b]pyridine derivatives for their cytotoxicity against a range of cancer cell lines. The results indicated that certain modifications significantly increased potency compared to unmodified compounds. For example, a derivative with a methoxy group at the meta position exhibited an 88% growth inhibition in specific cancer cell lines .
  • Antiparasitic Activity :
    • Research focused on the antiparasitic effects of thieno[2,3-b]pyridine derivatives against Giardia lamblia revealed that compounds with electron-donating groups (like methoxy) showed improved efficacy. The study reported that a compound without any substituent had a 63% growth inhibition rate, while derivatives with para substitutions showed varied results ranging from 29% to 50% inhibition depending on the substituent's nature and position .

Data Table: Biological Activity Summary

Compound NameStructure ModificationCancer Cell Line Inhibition (%)Antiparasitic Activity (%)
Base CompoundNone6363
Derivative Am-OCH₃8852
Derivative Bp-Cl5029
Derivative Cp-NO₂4746

Q & A

What synthetic routes are commonly employed for the preparation of this compound, and how is its structural integrity validated?

Level: Basic
Answer: The compound is synthesized via multi-step reactions, typically involving cyclocondensation of substituted pyridine precursors with thiophene derivatives under controlled conditions. Key steps include the introduction of ethoxy and methoxybenzoyl groups via nucleophilic substitution or coupling reactions. Structural validation requires a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm substituent integration and chemical environment.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles, dihedral conformations, and hydrogen-bonding networks .

How can substituent modifications on the thieno[2,3-b]pyridine core enhance biological activity?

Level: Advanced
Answer: Systematic modifications focus on:

  • Electron-withdrawing/donating groups (e.g., trifluoromethyl, nitro) to modulate electronic properties.
  • Aryl group variations (e.g., para-substituted phenyl rings) to improve steric compatibility with target enzymes.
    Methodologies include Suzuki-Miyaura cross-coupling for aryl introductions and nucleophilic aromatic substitution for functional group additions. Structure-activity relationship (SAR) studies compare cytotoxicity data against modified analogs to identify pharmacophoric requirements .

What in vitro assays evaluate cytotoxicity against multidrug-resistant cell lines?

Level: Basic/Advanced
Answer: Standard protocols include:

  • MTT assay to measure cell viability after 48–72 hours of exposure.
  • Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest.
  • Comparative studies using reference drugs (e.g., doxorubicin) to gauge potency. For multidrug-resistant models, P-glycoprotein-overexpressing cell lines (e.g., MCF-7/ADR) are prioritized. Data interpretation requires normalization to solvent controls and IC50 calculations .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Level: Advanced
Answer: Discrepancies arise from:

  • Reaction condition variability (e.g., solvent purity, temperature gradients).
  • Analytical method differences (e.g., HPLC vs. NMR purity assessments).
    Mitigation strategies:
  • Reproducibility trials under strictly controlled conditions.
  • Full spectral data disclosure (e.g., DEPT, 2D NMR) to confirm compound identity.
  • Cross-laboratory validation to isolate protocol-specific artifacts .

What safety protocols are critical during laboratory handling?

Level: Basic
Answer: Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use of fume hoods to avoid inhalation of fine particulates.
  • Storage : Inert atmosphere (N2 or Ar) to prevent hydrolysis of the nitrile group.
    Refer to Safety Data Sheets (SDS) for similar thienopyridine derivatives for spill management and first-aid measures .

How are overlapping signals in NMR spectra resolved for this compound?

Level: Advanced
Answer: Techniques include:

  • 2D NMR (COSY, HSQC, HMBC) to assign coupled protons and correlate carbons with protons.
  • Variable-temperature NMR to reduce signal broadening caused by dynamic processes.
  • Deuterated solvent selection (e.g., DMSO-d6 for solubility) to minimize peak overlap .

What methodologies guide the design of SAR studies for this compound?

Level: Advanced
Answer: SAR workflows involve:

  • Library synthesis of analogs with systematic substituent variations.
  • In vitro screening against target-specific assays (e.g., kinase inhibition).
  • Computational docking (if structural data for the target is available) to predict binding modes.
    Data analysis focuses on pharmacophore mapping and toxicity profiling to prioritize lead candidates .

How is the compound’s hygroscopicity managed during storage?

Level: Basic
Answer: Hygroscopicity is minimized by:

  • Desiccated storage (silica gel or molecular sieves).
  • Sealed containers (glass vials with PTFE-lined caps).
  • Inert atmosphere (argon backfilling) to prevent moisture ingress .

What analytical techniques confirm batch-to-batch consistency in synthesis?

Level: Advanced
Answer: Critical methods include:

  • HPLC-PDA for purity assessment (>95% threshold).
  • Thermogravimetric Analysis (TGA) to detect solvent residues.
  • Elemental Analysis (C, H, N, S) to verify stoichiometric ratios.
    Consistency in melting point ranges (e.g., ±2°C) also serves as a rapid quality check .

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